

Application Notes and Protocols for D-Allose-13C in Mammalian Cell Culture

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Compound of Interest					
Compound Name:	D-Allose-13C				
Cat. No.:	B10828440	Get Quote			

Introduction

D-Allose, a rare sugar and a C-3 epimer of D-glucose, has garnered significant interest in biomedical research for its unique biological activities, particularly its anti-cancer properties.[1] [2] Unlike its abundant isomer D-glucose, D-allose is minimally metabolized by mammalian cells, with a large percentage being excreted intact.[1][3] Its primary mechanism of action involves the inhibition of glycolysis, a key energy source for rapidly proliferating cancer cells, leading to energy depletion and suppression of tumor growth.[3] D-allose has been shown to induce the tumor suppressor thioredoxin-interacting protein (TXNIP), which in turn reduces the expression of glucose transporter 1 (GLUT1), thereby limiting glucose uptake.[4][5] Furthermore, D-allose can stimulate the production of reactive oxygen species (ROS) in cancer cells, activate AMP-activated protein kinase (AMPK), and inhibit the mammalian target of rapamycin (mTOR) pathway, ultimately inducing apoptosis and autophagy.[3][5]

The use of isotopically labeled D-Allose, specifically D-Allose-¹³C, provides a powerful tool for researchers to meticulously track its metabolic fate, quantify its impact on cellular metabolism, and elucidate its precise mechanisms of action. Stable isotope tracing with D-Allose-¹³C allows for the definitive determination of its uptake and very limited intracellular conversion, and enables sophisticated metabolic flux analysis (MFA) when used in competitive studies with ¹³C-labeled glucose. These experiments are crucial for understanding how D-allose modulates metabolic pathways and for the development of novel therapeutic strategies.[6][7]

Quantitative Data Summary



The following tables summarize the quantitative effects of D-Allose treatment on various mammalian cancer cell lines as reported in the literature.

Table 1: Effect of D-Allose on GLUT1 Expression and Glucose Uptake

Cell Line	D-Allose Concentrati on	Duration	Effect on GLUT1 Protein Level (% of Control)	Effect on 2- Deoxy-D- glucose Uptake	Reference
HuH-7 (Hepatocellul ar Carcinoma)	50 mM	7 days	42.32 ± 11.41%	Decreased	[4]
MDA-MB-231 (Breast Adenocarcino ma)	50 mM	7 days	62.58 ± 5.49%	Not Reported	[4]
SH-SY5Y (Neuroblasto ma)	50 mM	7 days	64.40 ± 9.43%	Not Reported	[4]

Table 2: Anti-proliferative Activity (IC50) of D-Allose

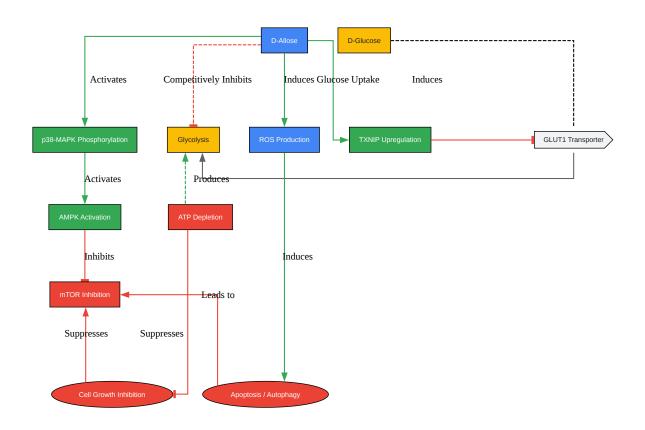
Cell Line	IC₅₀ Value (mM)	Treatment Duration	Reference
MIA PaCa-2 (Pancreatic Cancer)	53.25	48 hours	[8]
OVCAR-3 (Ovarian Cancer)	>100	48 hours	[8]
PANC-1 (Pancreatic Cancer)	>100	48 hours	[8]



Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by D-Allose and a typical experimental workflow for using D-Allose-13C in cell culture.

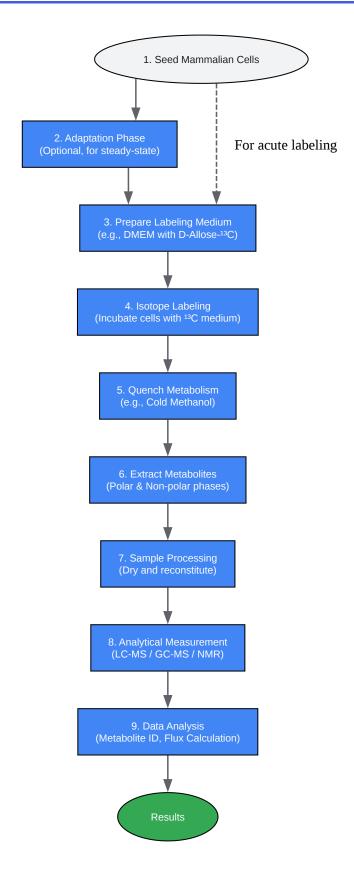




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Caption: D-Allose signaling cascade in cancer cells.





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Caption: Experimental workflow for D-Allose-13C tracing.



Experimental Protocols

Protocol 1: Assessment of Anti-proliferative Effects using MTT Assay

This protocol determines the dose-dependent effect of D-Allose on the proliferation and viability of mammalian cells.[2]

Materials:

- Mammalian cell line of interest (e.g., HuH-7, MIA PaCa-2)
- Complete culture medium (e.g., DMEM + 10% FBS)
- D-Allose (unlabeled)
- Phosphate-Buffered Saline (PBS), sterile
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- 96-well cell culture plates
- Multichannel pipette
- Microplate reader (570 nm wavelength)

Methodology:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
- D-Allose Treatment: Prepare serial dilutions of D-Allose in complete culture medium to achieve final concentrations ranging from 0 mM (control) to 100 mM.



- Remove the existing medium from the wells and add 100 μL of the D-Allose-containing medium to the respective wells. Include a "medium only" blank control.
- Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.[2]
- MTT Addition: After incubation, add 10 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium from each well. Add 100 μL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Subtract the absorbance of the blank wells. Calculate cell viability as a
 percentage of the untreated control cells. Plot the viability against D-Allose concentration to
 determine the IC50 value.

Protocol 2: 13C Isotope Tracing with D-Allose-13C

This protocol is designed to track the uptake and metabolic fate of D-Allose-¹³C in cultured mammalian cells. It is adapted from standard ¹³C-glucose tracing protocols.[6][9][10]

Materials:

- Adherent mammalian cell line
- Standard cell culture medium (e.g., DMEM)
- Glucose-free DMEM powder
- [U-13C]-D-Allose (or other specifically labeled variant)
- Dialyzed Fetal Bovine Serum (dFBS) to minimize interference from unlabeled monosaccharides
- Sterile PBS



- Quenching Solution: 80% Methanol, pre-chilled to -80°C
- Cell scrapers
- Microcentrifuge tubes
- Vacuum concentrator (e.g., SpeedVac)
- LC-MS or NMR instrumentation

Methodology:

- Preparation of Labeling Medium:
 - Prepare DMEM by dissolving glucose-free powder in high-purity water.
 - Add necessary supplements (e.g., glutamine, salts).
 - Add [U-¹³C]-D-Allose to the desired final concentration (e.g., 25-50 mM).
 - Supplement with 10% dFBS and filter-sterilize.
 - Pre-warm the medium to 37°C before use.
- Cell Culture and Labeling:
 - Culture cells in 6-well plates or 10 cm dishes until they reach ~80% confluency.
 - For steady-state analysis, adapt cells to the labeling medium for at least 24-48 hours to achieve isotopic equilibrium.
 - For acute labeling, aspirate the standard medium, wash cells once with sterile PBS.
 - Add the pre-warmed ¹³C-labeling medium to the cells.
 - Incubate for the desired period (e.g., 1, 4, 8, 24 hours) under standard conditions (37°C, 5% CO₂).[10]
- Metabolite Quenching and Extraction:



- Rapidly aspirate the labeling medium.
- Immediately wash the cells with ice-cold PBS to remove extracellular label.
- Add 1 mL (for 6-well plates) of ice-cold 80% methanol (-80°C) to each well to quench all enzymatic activity.[6]
- Incubate the plate at -80°C for 15 minutes.
- Cell Harvesting and Sample Processing:
 - Scrape the cells from the plate using a cell scraper into the methanol solution.
 - Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
 - Centrifuge at >14,000 x g at 4°C for 10 minutes to pellet cell debris and precipitated proteins.[6]
 - Transfer the supernatant, which contains the polar metabolites, to a new tube.
 - Dry the metabolite extract completely using a vacuum concentrator.
- Analysis:
 - Reconstitute the dried metabolite pellet in a suitable solvent for the analytical platform (e.g., water/acetonitrile for LC-MS).
 - Analyze the samples by high-resolution mass spectrometry or NMR to identify and quantify ¹³C-labeled metabolites.[7] The primary expected labeled species is D-Allose-¹³C itself, with potential minor peaks corresponding to phosphorylated forms like allosephosphate-¹³C.[11]

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